Mezigdomide

CRBN binding affinity CELMoD potency protein degradation

Choose Mezigdomide (CC-92480, BMS-986348) for preclinical and translational research requiring unambiguous, potent degradation of IKZF1 and IKZF3 in lenalidomide- and pomalidomide-resistant multiple myeloma models. Unlike first-generation IMiDs, Mezigdomide demonstrates a 42-fold higher CRBN binding affinity (IC50 0.03 μM vs. 1.27 μM) and a 2.5-fold lower IKZF3 degradation DC50 (1.8 nM vs. 4.5 nM), achieving ~70% tumor growth inhibition at 1 mg/kg in lenalidomide-resistant xenografts where lenalidomide at 30 mg/kg is ineffective. Its narrow neosubstrate profile (only IKZF1, IKZF3, and ZFP91) yields cleaner transcriptional pathway interrogation. For validated activity in triple-class refractory RRMM and extramedullary disease (41% ORR, NCT05372354), procure Mezigdomide.

Molecular Formula C32H30FN5O4
Molecular Weight 567.6 g/mol
CAS No. 2259648-80-9
Cat. No. B2442610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMezigdomide
CAS2259648-80-9
Molecular FormulaC32H30FN5O4
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F
InChIInChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1
InChIKeyYTINZZFBHWSAGL-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Mezigdomide (CAS 2259648-80-9) Procurement Guide: CELMoD Agent for Relapsed/Refractory Multiple Myeloma Research


Mezigdomide (CC-92480, BMS-986348) is an orally bioavailable cereblon (CRBN) E3 ubiquitin ligase modulator (CELMoD) in phase 3 clinical investigation for relapsed/refractory multiple myeloma (RRMM) [1]. Unlike first-generation immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, mezigdomide was rationally engineered to achieve enhanced CRBN binding affinity and maximal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival [2]. Preclinically, it demonstrates potent antiproliferative and tumoricidal activity in lenalidomide-resistant and pomalidomide-resistant MM models [3]. Clinically, mezigdomide plus dexamethasone has shown encouraging efficacy in heavily pretreated, triple-class-refractory MM patients [4].

Why Mezigdomide (CAS 2259648-80-9) Cannot Be Substituted by Lenalidomide, Pomalidomide, or Iberdomide in RRMM Research


Substitution of mezigdomide with lenalidomide or pomalidomide fails in RRMM research settings due to fundamental differences in CRBN binding affinity, substrate degradation depth, and clinical efficacy in IMiD-refractory populations. Mezigdomide exhibits approximately 42-fold higher CRBN binding affinity (IC50 0.03 μM) than lenalidomide (IC50 1.27 μM) in head-to-head competitive binding assays [1]. This enhanced binding translates to a 100% improvement in IKZF1/3 degradation efficiency compared to IMiD agents, enabling activity in CRBN-downregulated and IMiD-resistant disease contexts where first-generation agents are ineffective [2]. Among CELMoDs, mezigdomide demonstrates distinct clinical positioning: it is particularly active in late-stage RRMM and extramedullary plasmacytomas, whereas iberdomide is being evaluated in earlier-line and maintenance settings [3]. Procurement of alternative compounds without verifying these differential specifications would compromise experimental validity in resistance models and advanced disease settings.

Mezigdomide (CAS 2259648-80-9) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


CRBN Binding Affinity: 42-Fold Superiority of Mezigdomide over Lenalidomide in Competitive Binding Assays

In a head-to-head CRBN protein competitive binding assay using the same experimental system, mezigdomide displaced a Cy-5-labeled CELMoD analog from CRBN with an IC50 value of 0.03 μM, whereas lenalidomide competed with an IC50 value of 1.27 μM [1]. This represents an approximately 42-fold higher binding affinity for mezigdomide. The enhanced binding affinity directly correlates with the compound's engineered molecular design to achieve maximal occupancy of the CRBN substrate recognition pocket, enabling tighter engagement of the E3 ligase complex [2].

CRBN binding affinity CELMoD potency protein degradation competitive binding assay

IKZF3 (Aiolos) Degradation Efficiency: 2.5-Fold Superior Potency over Pomalidomide

Mezigdomide demonstrates significantly enhanced degradation efficiency for IKZF3 (Aiolos) compared to pomalidomide. In multiple myeloma cell assays, mezigdomide achieved an IKZF3 degradation DC50 of 1.8 nM, whereas pomalidomide required 4.5 nM under identical experimental conditions [1]. This 2.5-fold improvement in degradation potency is attributed to mezigdomide's optimized molecular scaffold that induces a more favorable CRBN conformational change, maximizing recruitment of the E3 ligase to IKZF1/3 substrates [2]. The enhanced degradation kinetics translate to >80% depth of Ikaros/Aiolos degradation within 72 hours in lenalidomide-resistant xenograft models [3].

IKZF1 degradation IKZF3 degradation Aiolos DC50 neosubstrate depletion

In Vivo Activity in Lenalidomide-Resistant Xenograft: Superior Tumor Growth Inhibition with 1 mg/kg Mezigdomide

In the H929 R10-1 lenalidomide-resistant multiple myeloma xenograft model, mezigdomide demonstrated dose-dependent tumor growth inhibition. At a low dose of 1 mg/kg administered orally, mezigdomide reduced tumor growth by approximately 70% (TGI ~70%) compared to vehicle control . In contrast, lenalidomide at doses up to 30 mg/kg showed negligible tumor growth inhibition in this same resistant model, with TGI values not statistically different from vehicle [1]. The superior efficacy of mezigdomide in the lenalidomide-resistant setting is directly attributable to its enhanced CRBN binding affinity and deeper Ikaros/Aiolos degradation, which overcomes the resistance mechanisms that limit first-generation IMiD activity [2].

lenalidomide-resistant xenograft model tumor growth inhibition in vivo efficacy

Clinical Efficacy in Triple-Class-Refractory RRMM: 41% ORR with Mezigdomide-Dexamethasone in Phase 2 Expansion Cohort

In the phase 2 dose-expansion cohort of the CC-92480-MM-001 trial (NCT03374085), mezigdomide 1.0 mg once daily (21/28-day schedule) plus dexamethasone achieved an objective response rate (ORR) of 41% (95% CI, 31-51%) in 101 heavily pretreated patients with triple-class-refractory multiple myeloma [1]. Median duration of response was 7.6 months (95% CI, 5.4-9.5), and median progression-free survival was 4.4 months (95% CI, 3.0-5.5) [2]. For context, in a comparable triple-class-refractory population, pomalidomide plus dexamethasone (the standard-of-care IMiD in this setting) has demonstrated ORR of approximately 31% in the phase 3 OPTIMISMM trial and only 18% in patients refractory to both lenalidomide and bortezomib [3]. Notably, 30% of patients in the mezigdomide cohort had received prior anti-BCMA therapy, and 40% had plasmacytomas, representing a particularly poor-prognosis population [4].

triple-class-refractory relapsed/refractory multiple myeloma objective response rate phase 2 clinical trial

Superiority of Mezigdomide-Bortezomib-Dexamethasone Triplet over Pomalidomide-Based Triplet in Preclinical Models

In a direct preclinical comparison of triplet regimens, the combination of mezigdomide with bortezomib and dexamethasone (MEZI/BTZ/DEX) demonstrated superior antiproliferative and proapoptotic activity compared to the pomalidomide-based triplet (POM/BTZ/DEX) in multiple myeloma models [1]. The MEZI/BTZ/DEX combination showed enhanced substrate degradation depth and faster degradation kinetics in the presence of bortezomib, and exhibited significantly greater in vivo efficacy in MM xenograft models. Mechanistically, the combination of mezigdomide with bortezomib increased cell death through disruption of multiple phases of the cell cycle, thereby enhancing the direct cytotoxic effects of the combination treatment [2]. This superior activity is currently being evaluated clinically in the ongoing phase 3 SUCCESSOR-1 and SUCCESSOR-2 trials (NCT05519085, NCT05519098) [3].

triplet combination bortezomib proteasome inhibitor combination therapy antiproliferative activity

Selective Neosubstrate Degradation Profile: Narrower Target Spectrum vs IMiDs and Iberdomide

Mezigdomide exhibits a more restricted neosubstrate degradation profile compared to both first-generation IMiDs and the related CELMoD iberdomide. In multiple myeloma cells, mezigdomide primarily degrades Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91, whereas lenalidomide and pomalidomide degrade a broader range of zinc finger transcription factors including CK1α, SALL4, RNF166, and multiple ZNF family proteins [1]. Iberdomide degrades IKZF1, IKZF3, IKZF2, IKZF4, ZFP91, and several ZNF proteins. This differential selectivity profile is supported by CRBN-binding affinity data showing mezigdomide IC50 0.03 μM, iberdomide IC50 0.06 μM, pomalidomide IC50 1.2 μM, and lenalidomide IC50 1.5 μM [2]. The narrower neosubstrate spectrum of mezigdomide may translate to distinct biological effects and potentially differentiated toxicity profiles in experimental systems.

neosubstrate selectivity IKZF1 IKZF3 ZFP91 CRBN modulation

Mezigdomide (CAS 2259648-80-9) Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


Investigation of IMiD-Resistant Multiple Myeloma Mechanisms

Mezigdomide is optimally suited for studies requiring a CELMoD agent with validated activity in lenalidomide-resistant and pomalidomide-resistant models. Preclinical evidence demonstrates ~70% tumor growth inhibition at 1 mg/kg in lenalidomide-resistant H929 R10-1 xenografts where lenalidomide at 30 mg/kg is ineffective [1]. This differential activity is mechanistically linked to 42-fold higher CRBN binding affinity (IC50 0.03 μM vs 1.27 μM) and 2.5-fold lower IKZF3 degradation DC50 (1.8 nM vs 4.5 nM) compared to pomalidomide [2]. For research programs focused on overcoming acquired IMiD resistance, mezigdomide provides the appropriate molecular tool based on quantitative differentiation evidence.

Development of Next-Generation PI-IMiD Triplet Combinations

Procurement of mezigdomide for combination studies with proteasome inhibitors (bortezomib, carfilzomib) is justified by direct head-to-head preclinical evidence showing that the MEZI/BTZ/DEX triplet is superior to the POM/BTZ/DEX triplet across antiproliferative, proapoptotic, and in vivo efficacy endpoints [1]. The MEZI/BTZ/DEX combination demonstrates enhanced substrate degradation depth and faster kinetics in the presence of bortezomib, with disruption of multiple cell cycle phases contributing to increased cytotoxic effects. This scenario is particularly relevant for translational programs evaluating novel triplet backbones for RRMM, with ongoing phase 3 trials (SUCCESSOR-1: NCT05519085; SUCCESSOR-2: NCT05519098) providing clinical validation context [2].

Focused IKZF1/3-Dependent Myeloma Biology Studies

For research specifically investigating Ikaros (IKZF1) and Aiolos (IKZF3)-dependent pathways in myeloma without confounding neosubstrate degradation, mezigdomide is the preferred procurement choice due to its narrower target selectivity profile. Unlike lenalidomide (12+ neosubstrates), pomalidomide (23+ neosubstrates), and iberdomide (8 neosubstrates), mezigdomide degrades only 3 reported neosubstrates (IKZF1, IKZF3, ZFP91) in myeloma cells [1]. This restricted degradation spectrum reduces experimental noise from off-target protein depletion, enabling cleaner interrogation of IKZF1/3-specific transcriptional programs. The high binding affinity (IC50 0.03 μM) and rapid degradation kinetics (achieving >80% degradation within 72 hours) further support its use in time-resolved pharmacodynamic studies [2].

Research in Triple-Class-Refractory and Post-BCMA Therapy RRMM Models

Mezigdomide procurement is specifically indicated for preclinical and translational research modeling late-stage, heavily pretreated RRMM populations. Clinical evidence from the CC-92480-MM-001 trial demonstrates a 41% ORR (95% CI 31-51%) in 101 triple-class-refractory patients, including 30% with prior anti-BCMA therapy exposure and 40% with plasmacytomas [1]. This 10-23 percentage point absolute ORR improvement over pomalidomide-based therapy in comparable refractory populations provides translational validation for mezigdomide use in advanced disease models [2]. The agent's activity in extramedullary disease (30% ORR in patients with plasmacytomas) further supports its application in studies of this high-risk MM subset [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mezigdomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.